molecular formula C8H6N2OS B1384520 4-(1,3,4-Thiadiazol-2-yl)phenol CAS No. 855422-98-9

4-(1,3,4-Thiadiazol-2-yl)phenol

Cat. No.: B1384520
CAS No.: 855422-98-9
M. Wt: 178.21 g/mol
InChI Key: OCUFKYAGWBCWFV-UHFFFAOYSA-N
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Description

4-(1,3,4-Thiadiazol-2-yl)phenol is a heterocyclic compound that contains a thiadiazole ring fused with a phenol group. This compound is of significant interest due to its diverse applications in various fields such as chemistry, biology, medicine, and industry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Mechanism of Action

Target of Action

Compounds belonging to the group of 5-substituted 4-(1,3,4-thiadiazol-2-yl) benzene-1,3-diols, which includes 4-(1,3,4-thiadiazol-2-yl)phenol, exhibit a broad spectrum of biological activity, including antibacterial, antifungal, and anticancer properties .

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication, which permits them to inhibit replication of both bacterial and cancer cells .

Biochemical Pathways

It’s known that 1,3,4-thiadiazole derivatives can affect various biochemical pathways, including those involving enzymes like thymidylate-synthase, hdac(histone deacetylase), topoisomerase ii, telomerase, thymidine phosphorylase to stop proliferation and also acting some pathways likes inhibiting telomerase activity, focal adhesion kinase(fak) inhibitors, targeting thymidylate synthase, an inhibitor of the b-cell lymphoma 2, inhibitor of nf-kb signaling pathway and targeting tubulin polymerization .

Result of Action

The result of the action of this compound is primarily seen in its antifungal activity. The antifungal activity of the compound involves disruption of the cell wall biogenesis, as evidenced by the inability of cells treated with the compound to maintain their characteristic cell shape, increase in size, form giant cells and flocculate .

Action Environment

It’s known that the nature of substituent on the c-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3,4-Thiadiazol-2-yl)phenol typically involves the reaction of hydrazinecarbodithioic acid with 2-hydroxybenzaldehyde in refluxing ethanol and acetic acid. This reaction forms an intermediate, which undergoes cyclization in dry benzene to yield the desired thiadiazole compound . Another method involves the reaction of 4-methoxyphenyl-1,2,3-thiadiazole with boron tribromide in methylene chloride at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3,4-Thiadiazol-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiadiazole compounds.

    Substitution: Halogenated phenol derivatives.

Scientific Research Applications

4-(1,3,4-Thiadiazol-2-yl)phenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,3,4-thiadiazole
  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Uniqueness

4-(1,3,4-Thiadiazol-2-yl)phenol is unique due to the presence of both a phenol group and a thiadiazole ring, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-(1,3,4-thiadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-7-3-1-6(2-4-7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUFKYAGWBCWFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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